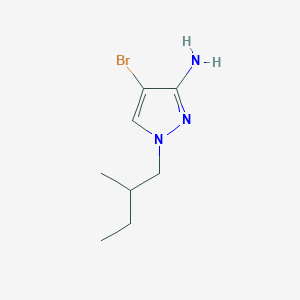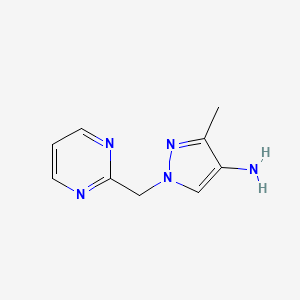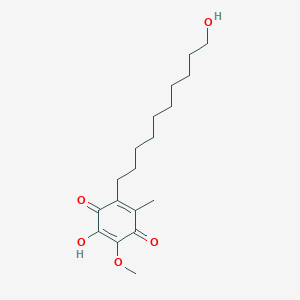
3-Amino-6-(benzyloxy)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(benzyloxy)pyridine-2-carbonitrile is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted with an amino group at the 3-position, a benzyloxy group at the 6-position, and a nitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(benzyloxy)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Benzyloxylation: The amino group is protected, and the 6-position is substituted with a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate.
Cyanation: Finally, the 2-position is substituted with a nitrile group using a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-(benzyloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the benzyloxy group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-6-(benzyloxy)pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(benzyloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The benzyloxy group can enhance the compound’s binding affinity to the target protein, while the nitrile group can participate in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-cyano-6-bromopyridine: Similar structure but with a bromine atom at the 6-position instead of a benzyloxy group.
3-Amino-6-methoxypyridine-2-carbonitrile: Similar structure but with a methoxy group at the 6-position instead of a benzyloxy group.
3-Amino-6-(phenylthio)pyridine-2-carbonitrile: Similar structure but with a phenylthio group at the 6-position instead of a benzyloxy group.
Uniqueness
3-Amino-6-(benzyloxy)pyridine-2-carbonitrile is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and binding affinity to biological targets. This makes it a valuable compound in the design of new pharmaceuticals and bioactive molecules.
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
3-amino-6-phenylmethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c14-8-12-11(15)6-7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,9,15H2 |
Clave InChI |
HLLAQQSHQHHYEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)

![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)





![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)


![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)

